molecular formula C46H92N2O6S B13356517 Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13356517
M. Wt: 801.3 g/mol
InChI Key: BITPGHWCOMNCEE-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that includes a heptadecan-9-yl group, a nonyloxy group, and a methylsulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification, amidation, and sulfonation reactions. The starting materials typically include heptadecan-9-ol, octanoic acid, and nonyl alcohol. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and high purity of the final product. Safety measures are also crucial in industrial settings to handle the potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Sulfuric acid, p-toluenesulfonic acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies of lipid metabolism and membrane biology due to its amphiphilic nature.

    Industry: It can be used in the production of surfactants, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
  • Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C46H92N2O6S

Molecular Weight

801.3 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(methanesulfonamido)propyl]amino]octanoate

InChI

InChI=1S/C46H92N2O6S/c1-5-8-11-14-17-26-33-43-53-45(49)37-29-22-18-24-31-40-48(42-34-39-47-55(4,51)52)41-32-25-19-23-30-38-46(50)54-44(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44,47H,5-43H2,1-4H3

InChI Key

BITPGHWCOMNCEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNS(=O)(=O)C

Origin of Product

United States

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